Thermal Stability Enhancement in Proteins
Incorporation of pentafluorophenylalanine into the hydrophobic core of the α2D protein (double mutant F10Z,F29Z, where Z = pentafluorophenylalanine) produces a dramatic increase in thermal stability relative to the wild-type phenylalanine-containing protein. The enhanced stability derives from the combined effects of increased hydrophobicity and favorable polar π-interactions between the perfluorinated aromatic ring and native phenyl rings [1].
| Evidence Dimension | Protein Thermal Denaturation Midpoint (Tm) |
|---|---|
| Target Compound Data | Tm = 79.8 °C (for α2D F10Z,F29Z double mutant) |
| Comparator Or Baseline | Wild-type α2D protein: Tm = 29.8 °C |
| Quantified Difference | ΔTm = +50.0 °C (2.7-fold increase) |
| Conditions | Solid-phase peptide synthesis of 35-residue α2D adrenergic receptor protein; thermal denaturation monitored by circular dichroism spectroscopy |
Why This Matters
A 50 °C increase in thermal melting temperature directly translates to substantially longer shelf-life for protein-based reagents and enables applications requiring elevated temperature conditions where wild-type proteins would rapidly denature.
- [1] Gao J. Fluorinated Phenylalanine. In: ScienceDirect Topics: Pharmacology, Toxicology and Pharmaceutical Science. Elsevier; 2019. View Source
